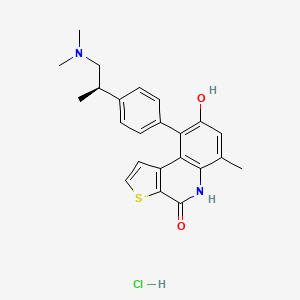
OTS-964
Descripción general
Descripción
OTS964 (clorhidrato) es un inhibidor selectivo de alta afinidad y de acción oral de la proteína quinasa originada de células asesinas activadas por linfocinas (TOPK). Esta proteína quinasa se expresa en exceso en varios tipos de cáncer, incluidos la leucemia, el cáncer de mama, de riñón, de ovario y de pulmón . OTS964 (clorhidrato) ha demostrado una potente actividad antiproliferativa en una variedad de líneas celulares cancerosas .
Aplicaciones Científicas De Investigación
OTS964 (clorhidrato) tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de las proteínas quinasas y su papel en las vías de señalización celular.
Biología: Empleado en la investigación para comprender los mecanismos de la regulación del ciclo celular y la apoptosis.
Mecanismo De Acción
OTS964 (clorhidrato) ejerce sus efectos al inhibir selectivamente la proteína quinasa originada de células asesinas activadas por linfocinas (TOPK). Esta inhibición interrumpe el ciclo celular, lo que lleva a defectos en la citocinesis y posterior apoptosis de las células cancerosas . Además, OTS964 (clorhidrato) es un potente inhibidor de la cinasa dependiente de ciclina CDK11, lo que contribuye aún más a su actividad anticancerígena .
Compuestos similares:
OTS514: Otro inhibidor de TOPK con propiedades anticancerígenas similares.
OTS167: Un compuesto con un perfil de inhibición de cinasa más amplio, incluyendo TOPK y otras cinasas.
OTS193: Un inhibidor selectivo de TOPK con una estructura química diferente.
Singularidad de OTS964 (Clorhidrato): OTS964 (clorhidrato) destaca por su alta selectividad y potencia como inhibidor de TOPK. Su capacidad para inducir la regresión tumoral completa en modelos preclínicos sin efectos adversos significativos lo convierte en un candidato prometedor para su posterior desarrollo .
Safety and Hazards
Direcciones Futuras
Research has suggested that acquired drug resistance is linked to ATP-binding cassette sub-family B member 1 (ABCB1) overexpression . Future studies could explore the relationship between ABCB1 transporter and the regulation of OTS964 efficacy . Additionally, the interaction of OTS964 with ABCG2, another transporter, could be investigated further .
Análisis Bioquímico
Biochemical Properties
OTS-964 demonstrates potent anti-proliferative activity in a panel of cell lines positive for TOPK . It interacts with the ATP-binding cassette sub-family G member 2 (ABCG2), a protein that plays a crucial role in multidrug resistance . The interaction of this compound with ABCG2 limits its effectiveness in drug-resistant and gene-transfected cells overexpressing ABCG2 .
Cellular Effects
This compound suppresses cancer cell proliferation and increases cancer cell death . It also upregulates ABCG2 protein and mRNA expression levels, resulting in enhanced resistance to ABCG2 substrate-drugs .
Molecular Mechanism
This compound shows an inhibitory effect on the efflux function mediated by ABCG2, affecting the pharmacokinetic profile of other ABCG2 substrate-drugs . It stimulates ATPase activity of ABCG2 in a concentration-dependent manner . Computational molecular docking analysis suggests that this compound interacts with the drug-binding pocket of ABCG2 protein and has substrate-like behaviors .
Temporal Effects in Laboratory Settings
The this compound liposomal formulation proves to be very stable with less than 10% release after 4 days in phosphate-buffered saline at 37 °C . The quantity of drug associated with the liposomal surface but not inside the liposomes could also be estimated .
Dosage Effects in Animal Models
In animal models, this compound has shown to cause tumors to shrink, even after the treatment, ultimately revealing complete regression . When administered to mouse xenograft models, adverse hematopoietic toxicities were observed .
Transport and Distribution
This compound is encapsulated into liposomes for clinical development . This liposomal formulation allows for the controlled release of this compound, aiding in its distribution within cells and tissues .
Subcellular Localization
Given its interaction with ABCG2, a transporter protein located in the plasma membrane, it can be inferred that this compound may localize to the same or nearby regions .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: OTS964 se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de la estructura central seguida de modificaciones de grupos funcionales. Las rutas de síntesis específicas y las condiciones de reacción son propietarias y la información detallada no está fácilmente disponible en la literatura pública.
Métodos de producción industrial: La producción industrial de OTS964 (clorhidrato) implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto a menudo se encapsula en liposomas para mejorar su estabilidad y biodisponibilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: OTS964 (clorhidrato) principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción en condiciones específicas.
Reactivos y condiciones comunes:
Reacciones de sustitución: Generalmente involucran reactivos nucleofílicos o electrófilos en condiciones suaves a moderadas.
Reacciones de oxidación: A menudo requieren agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reacciones de reducción: Comúnmente usan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de OTS964 con diferentes grupos funcionales.
Comparación Con Compuestos Similares
OTS514: Another TOPK inhibitor with similar anti-cancer properties.
OTS167: A compound with a broader kinase inhibition profile, including TOPK and other kinases.
OTS193: A selective inhibitor of TOPK with a different chemical structure.
Uniqueness of OTS964 (Hydrochloride): OTS964 (hydrochloride) stands out due to its high selectivity and potency as a TOPK inhibitor. Its ability to induce complete tumor regression in preclinical models without significant adverse effects makes it a promising candidate for further development .
Propiedades
IUPAC Name |
9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S.ClH/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20;/h5-11,14,26H,12H2,1-4H3,(H,24,27);1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPWOYBWUWSJDW-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338545-07-5 | |
| Record name | Thieno[2,3-c]quinolin-4(5H)-one, 9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338545-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes OTS964 hydrochloride a promising candidate for cancer therapy, and how does its combination with Albendazole enhance its efficacy?
A1: OTS964 hydrochloride demonstrates promising anticancer properties by inhibiting TOPK, a protein kinase often overexpressed in various cancers. [] This inhibition disrupts cancer cell proliferation and survival. The research highlights the synergistic cytotoxic effect observed when OTS964 hydrochloride is combined with Albendazole, another anticancer agent. This synergistic toxicity arises from enhanced apoptosis induction, increased reactive oxygen species (ROS) generation, reduced vascular endothelial growth factor (VEGF) secretion, and inhibited migration and invasion of cancer cells. [] In vivo studies using a B16F0-bearing mouse model further support these findings, revealing an 80% reduction in tumor size with the combination therapy without noticeable toxicity. [] This research suggests that combining OTS964 hydrochloride with Albendazole holds significant potential for enhancing cancer treatment efficacy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






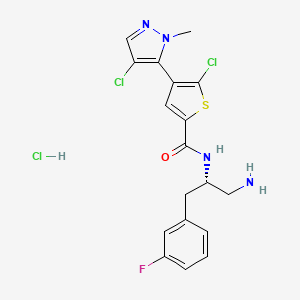


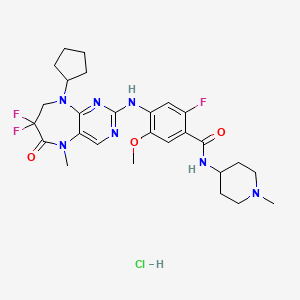
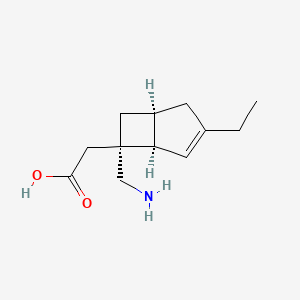

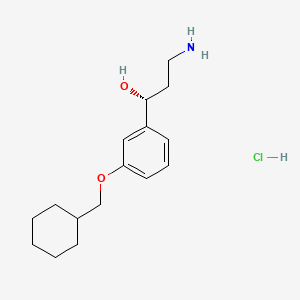
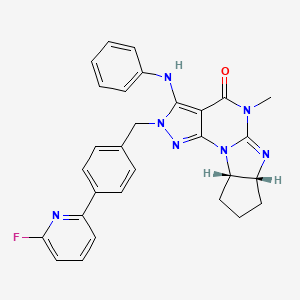
![(S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B560037.png)
![2-[[(1R)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid](/img/structure/B560039.png)
